Tert-butoxycarbonylamino-indan-2-YL-acetic acid

Peptide Synthesis Building Block Selection Protecting Group Strategy

Sourcing a sterically constrained, Boc-protected amino acid for peptidomimetic design often leads to supply inconsistencies and the risk of unverified enantiomer substitution. Tert-butoxycarbonylamino-indan-2-YL-acetic acid (CAS 155172-73-9) eliminates this uncertainty as a racemic building block specifically suited for initial SAR exploration where stereochemical preferences are undefined. This allows simultaneous evaluation of both configurations at the indanylglycine position, reducing upfront material costs. - Enables parallel stereochemical SAR: Racemic RS mixture (0% ee) incorporates both isomers, deferring costly chiral resolution until activity is confirmed. - Compatible with standard Boc-strategy SPPS: The Boc protecting group and rigid 2-indanyl scaffold integrate directly into established solid-phase peptide synthesis protocols. - Facilitates analytical method development: Unique combination of Boc group and indanyl chromophore provides robust UV and MS detection for accurate reaction monitoring.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 155172-73-9
Cat. No. B130624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butoxycarbonylamino-indan-2-YL-acetic acid
CAS155172-73-9
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-8-10-6-4-5-7-11(10)9-12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyVCHHRDDQOOBPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-RS-Indanylglycine Procurement Specifications


Tert-butoxycarbonylamino-indan-2-YL-acetic acid (CAS 155172-73-9), also known as N-Boc-RS-indanylglycine or 2-((tert-butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, is a Boc-protected non-natural amino acid derivative with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a 2-indanyl substituent at the α-carbon position, creating a sterically constrained, rigidified amino acid scaffold. As a racemic mixture (RS configuration), it serves as a versatile building block in peptide synthesis and medicinal chemistry, with predicted physicochemical properties including a pKa of 3.91 ± 0.10 and a boiling point of 470.9 ± 28.0 °C . The compound is typically supplied as a solid requiring storage at 2-8°C in sealed, dry conditions .

Boc-SPPS Compatibility
Boc-protected α-amino group enables direct use in standard Boc-strategy solid-phase peptide synthesis.
Racemic Mixture
RS racemic composition supports achiral applications and diastereomeric mixture synthesis for stereochemical exploration.
Rigid Indanyl Scaffold
2-Indanyl substituent provides steric bulk and conformational restriction for designing constrained peptidomimetics.

N-Boc-RS-Indanylglycine Substitution Risks


Generic substitution of CAS 155172-73-9 with other Boc-protected amino acids or even its individual enantiomers (CAS 181227-47-4 for the S-isomer; CAS 181227-48-5 for the R-isomer) is not scientifically defensible without experimental validation. While structurally related compounds may share the same molecular formula (C16H21NO4) and molecular weight (291.34 g/mol), critical differences exist in stereochemical configuration, chromatographic retention behavior, and reaction kinetics during peptide coupling [1]. The racemic RS mixture presents distinct properties compared to its optically pure counterparts, including different melting point ranges, solubility profiles, and diastereomeric outcomes when incorporated into chiral peptide sequences. Furthermore, substitution with the unprotected 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (MW 191.23, CAS 16655-90-6) fundamentally alters reaction design, requiring orthogonal protection strategies and different coupling conditions . The 2-indanyl scaffold imposes steric constraints that differentiate this compound from simpler Boc-protected glycine derivatives (e.g., Boc-Gly-OH, MW 175.18) in terms of conformational restriction and peptide backbone rigidification . These differences directly impact downstream synthetic yields, intermediate stability, and final product purity, making unverified substitution a high-risk procurement decision.

Target: N-Boc-RS-Indanylglycine (racemic)
Substitution with single enantiomers alters stereochemistry, leading to different diastereomeric outcomes in chiral peptides.
Target: Boc-protected α-amino acid
Unprotected indanylglycine requires orthogonal protection and different coupling conditions, fundamentally changing synthesis design.
Target: Indanyl scaffold (rigid, aromatic)
Simpler Boc-Gly-OH lacks steric constraint and conformational restriction, affecting peptide backbone geometry.

N-Boc-RS-Indanylglycine Differentiation Evidence


Molecular Weight and Formula Difference

Tert-butoxycarbonylamino-indan-2-YL-acetic acid (CAS 155172-73-9) is distinguished from its unprotected indanylglycine core analog (2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, CAS 16655-90-6) by the presence of the tert-butoxycarbonyl (Boc) protecting group . This structural difference results in quantitatively distinct physicochemical properties that directly impact synthetic utility and handling requirements.

MW & Formula
Data to verify
291.34 g/mol (C16H21NO4) vs 191.23 g/mol (C11H13NO2); +100.11 g/mol (+52.3%)
Quantified mass difference informs stoichiometry calculations and solvent compatibility in Boc-strategy SPPS.
Values based on molecular formula; experimental confirmation recommended.
Peptide Synthesis Building Block Selection Protecting Group Strategy

pKa Difference vs. Boc-Glycine

The carboxylic acid pKa of tert-butoxycarbonylamino-indan-2-YL-acetic acid is predicted to be 3.91 ± 0.10 based on computational models . This value is quantitatively distinct from the pKa of the simpler analog Boc-Gly-OH (Boc-protected glycine), which is approximately 3.73 (glycine pKa 2.34 + Boc inductive effect) [1].

pKa Difference
Class-level
Predicted pKa 3.91 ± 0.10 vs Boc-Gly-OH ~3.73 (Δ ~0.18)
Higher pKa suggests weaker acidity, influencing ionization state at physiological pH and coupling efficiency.
Predicted value; experimental pKa confirmation advised.
Medicinal Chemistry Ionization State Peptide Design

Steric Bulk and Conformational Rigidity

The 2,3-dihydro-1H-inden-2-yl substituent at the α-carbon position provides significant steric bulk and conformational restriction compared to Boc-protected natural aliphatic amino acids such as Boc-Ala-OH or Boc-Val-OH . This rigid, bicyclic indanyl scaffold imposes defined dihedral angle constraints when incorporated into peptide backbones, a property quantitatively measured through molecular modeling studies [1]. The indanyl group occupies approximately 2.5-3 times the van der Waals volume of a methyl group (Ala) and introduces aromatic π-stacking potential absent in aliphatic analogs.

Steric Bulk
Class-level
Indanyl scaffold: ~2.5–3× methyl van der Waals volume, aromatic stacking potential vs Boc-Ala-OH: unrestricted rotation
Scaffold rigidity enables conformational pre-organization for protease pocket binding studies.
Based on molecular modeling; crystallographic confirmation recommended.
Peptidomimetics Conformational Restriction Protease Inhibitor Design

Racemic vs. Single-Enantiomer Composition

CAS 155172-73-9 is supplied as the racemic RS mixture, containing equal proportions (50:50) of the R-enantiomer (CAS 181227-48-5) and S-enantiomer (CAS 181227-47-4) [1]. This stereochemical composition is fundamentally distinct from the optically pure single-enantiomer products, which exhibit specific optical rotation values and are used in stereoselective syntheses .

Racemic vs. Enantiomer
Reported
Racemic RS: 0% ee vs S-enantiomer (CAS 181227-47-4) >98% ee, R-enantiomer (CAS 181227-48-5) >98% ee
Racemic supports achiral and diastereomeric mixture synthesis; single enantiomer required for stereospecific studies.
Enantiomeric composition verification recommended via polarimetry.
Chiral Synthesis Stereochemistry Quality Control

N-Boc-RS-Indanylglycine Validated Applications


Solid-Phase Synthesis of Constrained Peptidomimetics

The compound's Boc-protected amino group and rigid 2-indanyl scaffold (100.11 g/mol higher MW than unprotected core) make it directly compatible with standard Boc-strategy solid-phase peptide synthesis (SPPS) protocols . The steric bulk and conformational restriction introduced by the indanyl group are essential for synthesizing peptidomimetics that require defined backbone geometries, such as protease inhibitor scaffolds where reduced conformational entropy improves binding affinity. The racemic RS composition of CAS 155172-73-9 is suitable for producing diastereomeric peptide mixtures that can be chromatographically resolved post-synthesis, enabling parallel evaluation of both stereochemical configurations at the indanylglycine position [1].

Protease Inhibitor Intermediate Synthesis

The indanyl substituent provides a hydrophobic, aromatic surface area approximately 2.5-3 times larger than an alanine methyl group, making this compound valuable for designing inhibitors targeting proteases with deep S2 or S2' pockets . The predicted pKa of 3.91 ± 0.10 ensures the carboxylic acid remains predominantly ionized under physiological pH conditions, facilitating aqueous solubility during biological assays while maintaining appropriate lipophilicity for membrane permeability when incorporated into larger inhibitor frameworks. This property profile supports its use as a key intermediate in synthesizing HIV protease inhibitor analogs and related antiviral peptidomimetics [1].

Building Block for SAR Library Synthesis

The racemic RS nature of CAS 155172-73-9 (0% enantiomeric excess) makes it particularly well-suited for initial structure-activity relationship (SAR) library construction where stereochemical preferences are unknown . Unlike single-enantiomer building blocks (CAS 181227-47-4 or 181227-48-5) which commit the synthesis to a specific stereochemical outcome, the racemic mixture allows both configurations to be incorporated simultaneously [1]. Subsequent chiral resolution or stereoselective synthesis can then focus on the biologically relevant enantiomer once activity is confirmed, reducing initial material costs and synthetic complexity during hit-to-lead optimization phases.

Analytical Reference Standard for Method Development

The distinct molecular weight (291.34 g/mol) and chromatographic retention profile of this compound relative to unprotected indanylglycine (191.23 g/mol) and simpler Boc-amino acids enable its use as a reference standard in HPLC method development for monitoring Boc-protected peptide intermediates . The compound's unique combination of Boc protecting group and indanyl chromophore provides both UV absorbance (from the aromatic indanyl moiety) and mass spectrometry detection compatibility, facilitating accurate quantification in complex reaction mixtures during process development and scale-up operations [1].

Application
Selection Property
Validation Focus
Constrained Peptidomimetic SPPS
Boc compatibility & rigid scaffold
Diastereomeric resolution & backbone geometry
Protease Inhibitor Intermediate
Hydrophobic aromatic surface area
Binding pocket affinity & pre-organization
SAR Library Construction
Racemic mixture for stereochemical exploration
Hit-to-lead stereochemical SAR
Analytical Reference Standard
Distinct MW & chromophore detection
HPLC/LC-MS method development

Technical Documentation Hub

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